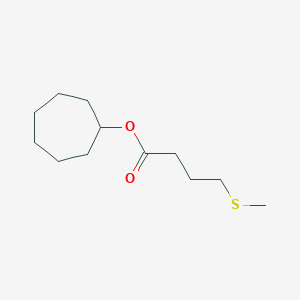

Cycloheptyl 4-(methylsulfanyl)butanoate

Description

Properties

CAS No. |

103604-32-6 |

|---|---|

Molecular Formula |

C12H22O2S |

Molecular Weight |

230.37 g/mol |

IUPAC Name |

cycloheptyl 4-methylsulfanylbutanoate |

InChI |

InChI=1S/C12H22O2S/c1-15-10-6-9-12(13)14-11-7-4-2-3-5-8-11/h11H,2-10H2,1H3 |

InChI Key |

XZQOTVCXEBDHGU-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCC(=O)OC1CCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cycloheptyl 4-(methylsulfanyl)butanoate with structurally related organosulfur compounds, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups: The target compound contains an ester group (cycloheptyl butanoate) and a mono-thioether (-S-CH₃), whereas the comparators (e.g., 1,4-Bis(2-chloroethylthio)butane) feature dual thioether groups without ester linkages. This difference impacts polarity and hydrolysis susceptibility.

Substituents: The methylsulfanyl group in the target compound is less electrophilic compared to the 2-chloroethylthio groups in the comparators.

Molecular Weight and Complexity :

- The cycloheptyl ester in the target compound increases its molecular weight (230.37 g/mol ) and lipophilicity, whereas the simpler butane/pentane chains in the comparators (e.g., C₈H₁₆Cl₂S₂ , 239.25 g/mol) prioritize compactness and volatility.

Regulatory Status: The comparators are classified under Schedule 1A04, indicating regulatory control, likely due to their structural similarity to chemical warfare precursors. No such data is available for the target compound, though its ester group may reduce acute toxicity .

Inferred Properties:

- Solubility : The cycloheptyl group enhances lipid solubility, favoring organic solvents (e.g., dichloromethane), while the comparators’ chlorine atoms may increase water solubility marginally.

- Stability : The ester group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, whereas the comparators’ thioether bonds are more stable but reactive toward oxidizing agents.

Research Findings and Limitations

No direct comparative studies on the physicochemical or biological properties of this compound and its analogs were identified in the provided sources. However, structural analysis suggests:

- The target compound’s ester-thioether hybrid structure could offer unique reactivity in crosslinking or polymerization processes.

- The absence of chlorine substituents may reduce environmental persistence compared to the Schedule 1A04 compounds .

Gaps in Literature:

- Synthesis protocols, spectroscopic data (e.g., NMR, IR), and toxicity profiles for this compound are absent in the reviewed materials.

- Comparative biological activity studies (e.g., enzyme inhibition) are needed to validate inferred differences.

Q & A

Q. What are the optimal synthetic routes for Cycloheptyl 4-(methylsulfanyl)butanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 4-(methylsulfanyl)butanoic acid with cycloheptanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key considerations:

-

Reaction Conditions:

Parameter Optimal Range Reference Source Temperature 60–80°C Catalyst Loading 1–5 mol% Solvent Toluene or DCM Reaction Time 12–24 hours -

Purity Optimization: Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Key signals include δ 1.2–1.8 ppm (cycloheptyl protons), δ 2.5 ppm (SCH₃), and δ 4.1 ppm (ester CH₂) .

- ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and methylsulfanyl carbon (δ 15–20 ppm) .

- X-ray Crystallography: Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm bond lengths/angles .

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Stability: Hydrolysis-prone under basic conditions; sensitive to UV light due to the sulfanyl group.

- Storage: Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

Q. What mechanistic insights explain the electrophilic reactivity of the methylsulfanyl group in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Pathways: The methylsulfanyl group acts as a leaving group in SN₂ reactions. Computational modeling (DFT at B3LYP/6-31G* level) reveals a low-energy transition state for nucleophilic attack at the β-carbon .

- Experimental Validation: Monitor reaction kinetics via LC-MS to identify intermediates (e.g., sulfonium ions) under acidic conditions .

Q. How can contradictory crystallographic and spectroscopic data be resolved when characterizing this compound?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.